molecular formula C24H28O5 B300286 5,7-diisopropoxy-2-(4-isopropoxyphenyl)-4H-chromen-4-one

5,7-diisopropoxy-2-(4-isopropoxyphenyl)-4H-chromen-4-one

Cat. No. B300286
M. Wt: 396.5 g/mol
InChI Key: PFRBRLGYLGPXLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-diisopropoxy-2-(4-isopropoxyphenyl)-4H-chromen-4-one, also known as DIPOC, is a synthetic compound that belongs to the class of flavonoids. It has gained significant attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 5,7-diisopropoxy-2-(4-isopropoxyphenyl)-4H-chromen-4-one is not fully understood. However, studies have shown that it exerts its therapeutic effects by modulating various signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. 5,7-diisopropoxy-2-(4-isopropoxyphenyl)-4H-chromen-4-one also acts as a free radical scavenger, preventing oxidative damage to cells and tissues.
Biochemical and Physiological Effects:
5,7-diisopropoxy-2-(4-isopropoxyphenyl)-4H-chromen-4-one has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. 5,7-diisopropoxy-2-(4-isopropoxyphenyl)-4H-chromen-4-one has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 5,7-diisopropoxy-2-(4-isopropoxyphenyl)-4H-chromen-4-one has been found to protect neurons from oxidative stress-induced damage, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 5,7-diisopropoxy-2-(4-isopropoxyphenyl)-4H-chromen-4-one in lab experiments is its high purity and stability. It can be easily synthesized using a simple and efficient method, which makes it a cost-effective option for researchers. However, one limitation of using 5,7-diisopropoxy-2-(4-isopropoxyphenyl)-4H-chromen-4-one is its limited solubility in water, which may affect its bioavailability and efficacy in certain experimental settings.

Future Directions

There are several potential future directions for research on 5,7-diisopropoxy-2-(4-isopropoxyphenyl)-4H-chromen-4-one. One area of interest is its use as a therapeutic agent for the treatment of Alzheimer's disease. Studies have shown that 5,7-diisopropoxy-2-(4-isopropoxyphenyl)-4H-chromen-4-one can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is depleted in Alzheimer's disease. Another potential future direction is the use of 5,7-diisopropoxy-2-(4-isopropoxyphenyl)-4H-chromen-4-one in the treatment of skin pigmentation disorders. 5,7-diisopropoxy-2-(4-isopropoxyphenyl)-4H-chromen-4-one has been shown to inhibit the activity of tyrosinase, an enzyme that is involved in the synthesis of melanin, which may be beneficial in the treatment of hyperpigmentation disorders.

Synthesis Methods

5,7-diisopropoxy-2-(4-isopropoxyphenyl)-4H-chromen-4-one can be synthesized through a multi-step reaction process using readily available starting materials. The synthesis involves the condensation of 2,4-dihydroxyacetophenone with isopropyl alcohol and paraformaldehyde to obtain 4-isopropoxyphenyl-2,4-dihydroxybutan-1-one. This intermediate is then subjected to a Claisen-Schmidt condensation reaction with 5,7-diisopropoxy-4-hydroxy-2H-chromen-2-one to yield 5,7-diisopropoxy-2-(4-isopropoxyphenyl)-4H-chromen-4-one.

Scientific Research Applications

5,7-diisopropoxy-2-(4-isopropoxyphenyl)-4H-chromen-4-one has shown promising results in various scientific research areas. It has been studied for its potential anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. 5,7-diisopropoxy-2-(4-isopropoxyphenyl)-4H-chromen-4-one has also been investigated for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, which are involved in the progression of Alzheimer's disease and skin pigmentation disorders, respectively.

properties

Product Name

5,7-diisopropoxy-2-(4-isopropoxyphenyl)-4H-chromen-4-one

Molecular Formula

C24H28O5

Molecular Weight

396.5 g/mol

IUPAC Name

5,7-di(propan-2-yloxy)-2-(4-propan-2-yloxyphenyl)chromen-4-one

InChI

InChI=1S/C24H28O5/c1-14(2)26-18-9-7-17(8-10-18)21-13-20(25)24-22(28-16(5)6)11-19(27-15(3)4)12-23(24)29-21/h7-16H,1-6H3

InChI Key

PFRBRLGYLGPXLG-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC(C)C)OC(C)C

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC(C)C)OC(C)C

Origin of Product

United States

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